1,2-Dimethylpyrrolo[1,2-a]pyrazin-2-ium
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11N2+ |
|---|---|
Molecular Weight |
147.20 g/mol |
IUPAC Name |
1,2-dimethylpyrrolo[1,2-a]pyrazin-2-ium |
InChI |
InChI=1S/C9H11N2/c1-8-9-4-3-5-11(9)7-6-10(8)2/h3-7H,1-2H3/q+1 |
InChI Key |
ZDTAQAWWCUKGJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C=CN2C1=CC=C2)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,2 Dimethylpyrrolo 1,2 a Pyrazin 2 Ium and Its Core Structures
De Novo Synthetic Approaches to the Pyrrolo[1,2-a]pyrazine (B1600676) and Pyrrolo[1,2-a]pyrazin-2-ium Core
The de novo synthesis of the pyrrolo[1,2-a]pyrazine core involves the construction of the bicyclic system from acyclic or monocyclic precursors. These approaches are often designed to allow for the introduction of various substituents, providing access to a wide range of derivatives. The formation of the 1,2-Dimethylpyrrolo[1,2-a]pyrazin-2-ium cation would be a subsequent step after the initial synthesis of a suitably substituted pyrrolo[1,2-a]pyrazine. A plausible route involves the synthesis of 1-methylpyrrolo[1,2-a]pyrazine (B1617273) followed by N-methylation at the 2-position.
Cyclocondensation and Annulation Reactions
Cyclocondensation and annulation reactions are foundational strategies for the synthesis of the pyrrolo[1,2-a]pyrazine core. These methods typically involve the intramolecular or intermolecular reaction between two or more precursors to form the fused heterocyclic system. A common approach involves the condensation of a pyrrole (B145914) derivative bearing a suitable side chain with another molecule to form the pyrazine (B50134) ring.
For instance, the reaction of 2-acylpyrroles with α-amino ketones or their equivalents can lead to the formation of the pyrrolo[1,2-a]pyrazine skeleton. Another strategy involves the cyclization of N-substituted pyrrole-2-carboxamides. For example, N-(2-oxoalkyl)pyrrole-2-carboxamides can undergo intramolecular cyclization to yield dihydropyrrolo[1,2-a]pyrazinones, which can be further modified to the fully aromatic pyrrolo[1,2-a]pyrazine system.
| Starting Materials | Reagents and Conditions | Product | Yield |
| 2-(trichloroacetyl)pyrrole and chloroacetone | Amines | intermediate pyrrolo-1,4-oxazines | Not Reported |
| N-allyl pyrrole-2-carboxamide | Palladium acetate, sodium acetate, tetrabutylammonium (B224687) chloride in DMSO at 120 °C | a pyrrolo[1,2-a]pyrazine derivative | Not Reported |
This table presents examples of cyclocondensation and annulation reactions towards the pyrrolo[1,2-a]pyrazine core. Data on specific yields were not available in the provided search results.
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrrolo[1,2-a]pyrazines from simple starting materials in a single step. The Ugi reaction, a well-known MCR, has been successfully applied to the synthesis of dihydropyrrolo[1,2-a]pyrazinones. researchgate.net In a typical Ugi four-component reaction (U-4C-3CR) or five-component reaction (U-5C-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a dipeptide-like intermediate, which can then undergo intramolecular cyclization to yield the desired heterocyclic core. researchgate.net
Another three-component reaction involves the combination of 1,2-diaminoethane and ethyl pyruvate, followed by the addition of α-bromo ketones in the presence of iron(III) chloride to afford dihydropyrrolopyrazinones. Current time information in NA. These MCR strategies allow for the rapid generation of a library of substituted pyrrolo[1,2-a]pyrazine derivatives. researchgate.net
| Reaction Type | Components | Catalyst/Conditions | Product |
| Ugi four-component reaction | Aldehyde, Amine, Carboxylic acid, Isocyanide | Varies | Dihydropyrrolo[1,2-a]pyrazinone derivatives |
| Three-component reaction | 1,2-diaminoethane, Ethyl pyruvate, α-bromo ketones | Iron(III) chloride, heat | Dihydropyrrolopyrazinone derivatives |
This table summarizes multi-component reaction strategies for the synthesis of the pyrrolo[1,2-a]pyrazine core.
1,3-Dipolar Cycloaddition Reactions of Cycloimmonium Ylides
The 1,3-dipolar cycloaddition of cycloimmonium ylides is a powerful tool for the construction of the pyrrolo[1,2-a]pyrazine ring system. mdpi.com In this approach, a pyrazinium ylide, acting as a 1,3-dipole, reacts with a dipolarophile, such as an alkyne or an alkene, to form the fused pyrrole ring. The pyrazinium ylides are typically generated in situ from the corresponding pyrazinium salts by treatment with a base.
This methodology allows for a high degree of control over the regioselectivity and stereoselectivity of the reaction, depending on the nature of the ylide and the dipolarophile. The quaternization of the non-bridgehead nitrogen of a pyrrolo[1,2-a]pyrazine to form a salt is a key step in generating the precursors for these ylides. mdpi.com
| Dipole Precursor | Dipolarophile | Conditions | Product |
| Pyrazinium salt | Alkyne or Alkene | Base | Pyrrolo[1,2-a]pyrazine derivative |
This table illustrates the general scheme of 1,3-dipolar cycloaddition reactions for the synthesis of the pyrrolo[1,2-a]pyrazine core.
Cascade and Domino Reaction Sequences
Cascade and domino reactions provide an elegant and efficient pathway to the pyrrolo[1,2-a]pyrazine core by combining multiple bond-forming events in a single synthetic operation without isolating intermediates. A notable example is the domino reaction of pyrrole-2-carboxamides with vinyl selenones in a basic medium. Current time information in NA. This reaction proceeds through an initial Michael addition, followed by an intramolecular substitution to yield the pyrrolopyrazinone ring system. Current time information in NA.
| Starting Materials | Key Transformation | Product |
| Pyrrole-2-carboxamides and vinyl selenones | Michael addition followed by intramolecular substitution | Pyrrolopyrazinone derivative |
| Hemiaminal derivative | Trifluoroacetic acid-mediated cascade cyclization | Hydroxylated dihydropyrrolo[1,2-a]pyrazinone |
This table highlights examples of cascade and domino reactions for the synthesis of the pyrrolo[1,2-a]pyrazine scaffold.
Metal-Catalyzed Synthetic Routes (e.g., Palladium-Catalyzed Cyclization)
Transition metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including pyrrolo[1,2-a]pyrazines. Palladium-catalyzed reactions, in particular, have been effectively utilized for the construction of this scaffold. For instance, the palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamide in the presence of a suitable palladium catalyst, base, and additives leads to the formation of a pyrrolo[1,2-a]pyrazine derivative. Current time information in NA.
Gold-catalyzed annulation has also been reported for the synthesis of functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones from Ugi adducts. These metal-catalyzed methods often proceed with high efficiency and selectivity under mild reaction conditions.
| Substrate | Catalyst System | Product |
| N-allyl pyrrole-2-carboxamide | Palladium acetate, Sodium acetate, Tetrabutylammonium chloride | Pyrrolo[1,2-a]pyrazine derivative |
| Dihydropyrazinone derived from Ugi adduct | Gold(I) catalyst | Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-dione |
This table provides examples of metal-catalyzed synthetic routes to the pyrrolo[1,2-a]pyrazine core.
Electrochemical Synthesis and Functionalization
Electrochemical methods offer a green and sustainable alternative to traditional chemical synthesis. While specific details on the electrochemical synthesis of this compound are not extensively documented in the provided search results, the synthesis of related N-fused heterocyclic systems, such as pyrrolo[1,2-a]quinoxalines, has been achieved through electrochemical C(sp3)–H functionalization. This suggests the potential for applying electrochemical strategies to the synthesis and functionalization of the pyrrolo[1,2-a]pyrazine core. These methods can offer advantages such as mild reaction conditions, high selectivity, and the avoidance of stoichiometric chemical oxidants or reductants.
Targeted Synthesis of 1,2-Dimethylated Derivatives
The introduction of two methyl groups at the C1 and N2 positions of the pyrrolo[1,2-a]pyrazine core to form the this compound salt necessitates specific and controlled synthetic approaches. These can be broadly categorized into direct methylation of the pre-formed heterocyclic system and the construction of the ring from already methylated precursors.
Achieving the desired 1,2-dimethylation pattern on a pre-existing pyrrolo[1,2-a]pyrazine ring requires careful selection of reagents and conditions to control the position of methylation (regioselectivity). The inherent electronic properties of the heterocyclic system dictate that the non-bridgehead nitrogen (N2) is a primary site for quaternization. acs.org
Direct methylation of the pyrrolo[1,2-a]pyrazine core typically proceeds in a stepwise manner. The first methylation preferentially occurs at the more nucleophilic N2 position, forming a 2-methylpyrrolo[1,2-a]pyrazin-2-ium intermediate. Subsequent methylation at the C1 position is more challenging and may require activation of the carbon framework. Strategies such as metalation of the pyrrole ring with a strong base, followed by treatment with a methyl electrophile, can be employed to install the second methyl group at the C1 position. acs.org The choice of methylating agent and reaction conditions is critical to control the reaction and avoid undesired side products.
Table 1: Regioselective Methylation Reagents and Expected Outcomes
| Reagent | Target Position | Reaction Type | Notes |
|---|---|---|---|
| Methyl iodide (CH₃I) | N2 | Quaternization | A common, highly reactive agent for forming the N-methylated cation. acs.org |
| Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | N2 | Quaternization | A powerful and efficient methylating agent for nitrogen centers. |
| n-Butyllithium (n-BuLi) followed by CH₃I | C1 | Metalation-Alkylation | Requires a pre-existing N-substituted or protected pyrrolopyrazine. The strong base deprotonates the pyrrole ring, creating a nucleophilic carbon that attacks the methyl iodide. acs.org |
An alternative to direct methylation is the assembly of the target cation from precursors that already contain the required methyl groups. This approach often provides better control over the final structure. A common strategy involves a domino reaction or a multi-component reaction where methylated building blocks are combined to form the bicyclic system in one or more steps. researchgate.netbohrium.com
For instance, a reaction could be designed between a 1-methyl-1H-pyrrole-2-carbaldehyde and a methylated amine precursor, followed by cyclization and aromatization to yield the final product. nih.gov Another approach involves the Ugi multi-component reaction, which can be adapted to synthesize complex heterocyclic cores like perhydropyrrolo[1,2-a]pyrazines. nih.govmdpi.com By choosing a primary amine component that is already N-methylated (e.g., methylamine), the N2-methyl group can be incorporated directly. The C1-methyl group would need to be part of one of the other starting materials, such as a modified aldehyde or isocyanide. The final step would involve an oxidation or dehydration to achieve the aromatic pyrrolo[1,2-a]pyrazin-2-ium system.
Table 2: Precursor Fragments for Assembly of the 1,2-Dimethylated Core
| Pyrrole Precursor | Pyrazine-forming Precursor | Cyclization Method |
|---|---|---|
| 1-Methyl-1H-pyrrole-2-carboxamide | 1-Bromo-2-propanone | Bischler-Napieralski type cyclization/dehydration |
| 1H-Pyrrole-2-carbaldehyde | N,N'-Dimethylethylenediamine | Condensation/Oxidative Aromatization |
| 2-Acetyl-1-methyl-1H-pyrrole | α-Amino ketone (e.g., 1-amino-propan-2-one) | Paal-Knorr type condensation/aromatization |
Green Chemistry Principles in Pyrrolo[1,2-a]pyrazin-2-ium Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign methods to reduce waste, energy consumption, and the use of hazardous materials. nih.gov The synthesis of heterocyclic compounds, including the pyrrolo[1,2-a]pyrazine core, can be significantly improved by incorporating green chemistry principles. rsc.orgbohrium.com
One of the cornerstones of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Solvent-free, or "neat," reactions are highly advantageous, often leading to higher reaction rates, improved yields, and simplified product purification. researchgate.net The synthesis of N-heterocycles can be achieved under solvent-free conditions using methods such as grinding the reactants together (mechanochemistry) or by conventional heating of the neat reactant mixture. bohrium.comrsc.org These techniques are particularly applicable to condensation reactions that form the core structure of pyrrolo[1,2-a]pyrazine.
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. pensoft.net Microwave irradiation provides rapid and uniform heating of the reaction mixture, often resulting in dramatic reductions in reaction times, from hours to minutes, and improved product yields compared to conventional heating methods. nih.govdergipark.org.tr The synthesis of pyrazines and related heterocycles has been successfully demonstrated under microwave conditions, often in solvent-free or reduced-solvent systems, further enhancing the green credentials of the process. jchr.org This method is well-suited for the cyclization and aromatization steps in the formation of the pyrrolo[1,2-a]pyrazine ring system. researchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Hypothetical Cyclization Step
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | 4 - 12 hours | 5 - 20 minutes pensoft.netjchr.org |
| Energy Consumption | High | Low |
| Yield | Moderate to Good | Good to Excellent dergipark.org.tr |
| Side Products | Often observed due to prolonged heating | Minimized due to short reaction times pensoft.net |
| Solvent | Often requires high-boiling point solvents | Can often be performed solvent-free or in green solvents jchr.org |
For the scalable and safe production of fine chemicals, continuous flow chemistry offers significant advantages over traditional batch processing. mdpi.com In a flow reactor, reactants are continuously pumped through a heated tube or channel, where they mix and react. This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher consistency and yields. Furthermore, the small reaction volume at any given moment enhances safety, especially when dealing with exothermic reactions or unstable intermediates. Flow chemistry is particularly applicable for scaling up the production of key intermediates or the final this compound product, ensuring efficient heat and mass transfer and facilitating a streamlined, automated manufacturing process.
Table 4: Comparison of Batch vs. Flow Chemistry for Pyrrolo[1,2-a]pyrazine Synthesis
| Feature | Batch Processing | Flow Chemistry |
|---|---|---|
| Scalability | Difficult, requires larger vessels and poses safety risks | Simple, by extending operation time |
| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, uniform temperature control mdpi.com |
| Safety | Higher risk with large volumes of reagents | Enhanced, small reaction volumes minimize risk |
| Process Control | Limited control over mixing and temperature gradients | Precise control over all reaction parameters |
| Product Consistency | Can vary from batch to batch | High consistency and reproducibility |
Chemo- and Regioselectivity Control in Synthetic Pathways
The synthesis of substituted pyrrolo[1,2-a]pyrazines often presents challenges in controlling chemo- and regioselectivity, particularly when introducing substituents onto the heterocyclic core. Researchers have developed several methodologies to direct the outcome of these reactions, ensuring the desired isomers are formed.
One key strategy involves the use of multicomponent reactions where the assembly of the heterocyclic system is carefully orchestrated. For instance, a one-pot, three-component synthesis for pyrrolo[1,2-a]thieno[3,2-e]pyrimidines, a related fused system, has been developed using 2-aminothiophenes, 2-hydroxy-4-oxobut-2-enoic acids, and cyanoacetic acid derivatives. nih.gov The high yields achieved in this cascade reaction, catalyzed by a non-nucleophilic base, suggest a high degree of chemo- and regioselectivity inherent in the reaction pathway. nih.gov
Another powerful approach is the [3+2] cycloaddition reaction. The synthesis of new pyrrolo[1,2-b]pyridazines, an isomeric system, was achieved through the reaction of in situ generated mesoionic oxazolo-pyridazinones (as 1,3-dipoles) with acetylenic dipolarophiles like methyl or ethyl propiolate. nih.gov The regioselectivity of this cycloaddition was confirmed by NMR spectroscopy and X-ray analysis, which showed that the ester group from the dipolarophile was exclusively located at the 5-position of the resulting pyrrolo[1,2-b]pyridazine (B13699388) ring. nih.gov This outcome is dictated by the electronic and steric properties of the reacting species.
Furthermore, electrophilic substitution on the pre-formed pyrrolo[1,2-a]pyrazine nucleus can be controlled. Regiodivergent electrophilic acylation has been used to expand the chemical diversity of a pyrrolo[1,2-a]pyrazine-based library. nih.gov This implies that by carefully selecting reagents and reaction conditions, one can direct acylation to different positions on the ring system. nih.gov Similarly, palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamide can lead to different products depending on the specific palladium catalyst used, highlighting catalyst control over the reaction pathway. mdpi.com
The table below summarizes various synthetic methods and the selectivity observed.
| Reaction Type | Reactants | Key Reagents/Catalysts | Observed Selectivity | Product Core |
| Multicomponent Cascade | 2-aminothiophenes, 2-hydroxy-4-oxobut-2-enoic acids, cyanoacetic acid derivatives | Diisopropylethylamine | High chemo- and regioselectivity | Pyrrolo[1,2-a]thieno[3,2-e]pyrimidine |
| [3+2] Cycloaddition | Mesoionic oxazolo-pyridazinones, methyl/ethyl propiolate | Acetic anhydride (B1165640) (for mesoionic generation) | Regioselective, ester at 5-position | Pyrrolo[1,2-b]pyridazine |
| Electrophilic Acylation | Pyrrolo[1,2-a]pyrazine core | Varies (e.g., Vilsmeier-Haack) | Regiodivergent | Pyrrolo[1,2-a]pyrazine |
| Pd-catalyzed Cyclization | N-allyl pyrrole-2-carboxamide | Pd(OAc)₂ vs. PdCl₂(CH₃CN)₂ | Catalyst-dependent product formation | Pyrrolo[1,2-a]pyrazine |
Total Synthesis Efforts of Natural Product Scaffolds Incorporating the Pyrrolo[1,2-a]pyrazin-2-ium Moiety
The pyrrolo[1,2-a]pyrazine core, particularly in its oxidized or saturated forms, is a key structural feature in a number of bioactive natural products isolated from marine sponges and other organisms. The synthesis of these complex molecules provides a platform for demonstrating the utility of modern synthetic methodologies.
Agelastatin A: This marine alkaloid, known for its potent anticancer activity, features a dihydropyrrolo[1,2-a]pyrazinone skeleton. mdpi.com One enantioselective total synthesis employed an allylpalladium species as an electrophile in a key cyclization reaction to construct the core ring system. mdpi.com Another approach utilized a silica-promoted synthesis pathway, demonstrating the use of solid supports to facilitate complex transformations. mdpi.com
Peramine (B34533): A fungal alkaloid that acts as an insect feeding deterrent, peramine contains a 1-oxo-2,3-disubstituted-pyrrolo[1,2-a]pyrazine ring system. The first total synthesis involved an aza-Michael addition of the potassium salt of a substituted pyrrole to a nitroalkene. Subsequent reduction of the nitro group and heat-induced cyclization via amide formation constructed the heterocyclic core.
Palau'amine: This is one of the most structurally complex natural products containing a pyrrolopyrazinone-related moiety. Its intricate architecture has made it a formidable challenge for total synthesis, spurring the development of new synthetic strategies. mdpi.com
The following table details some of the natural products and the key strategies used to synthesize their core structures.
| Natural Product | Core Structure | Key Synthetic Strategy | Source Organism (Typical) |
| Agelastatin A | Dihydropyrrolo[1,2-a]pyrazinone | Pd-catalyzed intramolecular cyclization | Marine Sponge (Agelas sp.) |
| Peramine | 1-Oxo-pyrrolo[1,2-a]pyrazine | Aza-Michael addition followed by thermal cyclization | Fungus (Epichloë sp.) |
| Palau'amine | Complex Pyrrolopyrazinone-derived | Various advanced strategies under investigation | Marine Sponge (Stylotella sp.) |
These synthetic efforts not only provide access to significant quantities of rare natural products for further biological study but also drive the innovation of new chemical reactions and strategies for controlling selectivity in the formation of complex heterocyclic systems.
Mechanistic Investigations of 1,2 Dimethylpyrrolo 1,2 a Pyrazin 2 Ium Reactions
Elucidation of Reaction Pathways using Isotopic Labeling
Isotopic labeling is a powerful technique for tracing the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. While specific studies employing this method for 1,2-Dimethylpyrrolo[1,2-a]pyrazin-2-ium were not identified, research on analogous nitrogen-containing heterocyclic systems demonstrates its utility. For instance, isotopic labeling has been crucial in confirming reaction pathways in related azoloazine systems. researchgate.net In one study, a ¹⁵N-labeled analogue was used to establish that a Dimroth rearrangement could occur in imidazo[1,2-a]pyrimidines, a process involving the addition of a hydroxide (B78521) ion followed by ring-opening. researchgate.net
Such a strategy could be hypothetically applied to the synthesis of this compound to verify the origin of the nitrogen and carbon atoms in the final structure. For example, in a condensation reaction between a substituted pyrrole (B145914) and a diamine, labeling specific nitrogen or carbon atoms in the precursors would allow for precise tracking of their final positions in the fused ring system, confirming the proposed cyclization and condensation sequence.
Table 1: Hypothetical Isotopic Labeling Scheme for Pyrrolo[1,2-a]pyrazine (B1600676) Formation This table is illustrative and based on general principles, not on specific experimental data for the target compound.
| Labeled Precursor | Isotope | Potential Mechanistic Insight |
|---|---|---|
| Pyrrole-2-carboxaldehyde | ¹³C at carbonyl carbon | Confirms the carbonyl carbon becomes C1 of the pyrazine (B50134) ring. |
| N¹,N²-Dimethylethane-1,2-diamine | ¹⁵N at a specific nitrogen | Traces the origin of the N2 and N5 atoms in the final ium salt. |
| Solvent/Reagent (e.g., H₂O) | ¹⁸O | Investigates the role of solvent in hydrolysis or condensation steps. |
Transition State Analysis and Energy Profiles of Key Transformations
Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in analyzing the transition states and energy profiles of complex organic reactions. While specific computational studies for this compound reactions are not available, research on the parent pyrrolo[1,2-a]pyrazine system has utilized ab initio calculations to investigate its fundamental chemistry and reactivity. nih.gov Such studies can predict the most likely reaction pathways by calculating the activation energies for various proposed steps.
Table 2: Representative Calculated Activation Energies for Heterocycle Formation Steps Data is generalized from typical organic reactions and does not represent specific values for the target compound.
| Reaction Step | Description | Typical Activation Energy Range (kcal/mol) |
|---|---|---|
| Nucleophilic Addition | Initial attack of an amine on a carbonyl group. | 10 - 15 |
| Intramolecular Cyclization | Ring-closing step to form the bicyclic system. | 15 - 25 |
| Dehydration/Aromatization | Elimination of water to form the aromatic pyrazine ring. | 5 - 12 |
Identification and Characterization of Reaction Intermediates
The synthesis of fused heterocyclic systems like pyrrolo[1,2-a]pyrazines often proceeds through a series of transient intermediates. Identifying and characterizing these species is crucial for confirming a proposed reaction mechanism. Techniques such as NMR spectroscopy, mass spectrometry, and trapping experiments are commonly employed.
In multi-component reactions leading to dihydropyrrolopyrazinones, it is proposed that a diamine first reacts with an electrophilic acetylene (B1199291) to form an intermediate pyrazinone derivative, which then undergoes cyclization. mdpi.com In the synthesis of more complex benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids, an intermediate was successfully identified at room temperature via spectroscopic methods before a subsequent heating step promoted the final aromatization. nih.gov Similarly, reactions involving 1-(trifluoromethyl)-3,4-dihydropyrrolo-[1,2-a]pyrazines have been studied, where intermediates resulting from nucleophilic attack are proposed before the final aromatization through the elimination of hydrogen fluoride. researchgate.net For the formation of this compound, one would expect to observe imine or enamine intermediates prior to the final ring closure and quaternization of the nitrogen atom.
Table 3: Common Techniques for Intermediate Characterization
| Technique | Type of Information Provided | Applicability to Pyrrolo[1,2-a]pyrazine Synthesis |
|---|---|---|
| Low-Temperature NMR | Structural information (connectivity, stereochemistry) of thermally unstable intermediates. | Can be used to observe the structure of the initial condensation product before cyclization. |
| LC-MS / ESI-MS | Molecular weight and fragmentation patterns of species in the reaction mixture. | Useful for detecting proposed intermediates like acyclic precursors or dihydropyrazine (B8608421) species. |
| Chemical Trapping | A reactive agent is added to intercept and derivatize a transient intermediate. | An electrophilic or nucleophilic trap could be used to confirm the presence of a proposed enamine or iminium intermediate. |
Kinetic and Thermodynamic Studies of Reaction Processes
Kinetic studies, which measure reaction rates under various conditions (temperature, concentration, catalyst), provide quantitative data about the reaction mechanism and the nature of the rate-determining step. Thermodynamic studies determine the relative stability of reactants and products by measuring parameters like enthalpy (ΔH) and entropy (ΔS) of reaction.
Specific kinetic and thermodynamic data for the synthesis or reactions of this compound are not documented in the reviewed literature. However, general principles can be applied. For instance, the formation of the aromatic pyrrolo[1,2-a]pyrazine system is typically a thermodynamically favorable process, driven by the stability gained from forming an aromatic system. The kinetics of the reaction would likely depend on the nucleophilicity of the amine precursors and the electrophilicity of the carbonyl compounds involved. In palladium-catalyzed cyclizations to form pyrrolo[1,2-a]pyrazines, the choice of catalyst and oxidant can dramatically affect the reaction outcome and yield, indicating a strong kinetic dependence on these reagents. mdpi.com A kinetic study would involve monitoring the disappearance of reactants and the appearance of the product over time, allowing for the determination of the reaction order and rate constants.
Table 4: Factors Influencing Reaction Kinetics in Pyrrolo[1,2-a]pyrazine Synthesis
| Factor | Potential Effect on Reaction Rate | Rationale |
|---|---|---|
| Temperature | Increases rate | Provides sufficient energy to overcome the activation barrier of the rate-determining step (e.g., cyclization). |
| Catalyst (Acid/Base/Metal) | Increases rate | Lowers the activation energy by activating electrophiles (acid/metal) or deprotonating nucleophiles (base). |
| Solvent Polarity | Variable effect | Can stabilize or destabilize charged intermediates and transition states, affecting the activation barrier. |
| Steric Hindrance | Decreases rate | Bulky substituents on the reactants can hinder the approach required for bond formation in the transition state. |
Reactivity and Derivatization of 1,2 Dimethylpyrrolo 1,2 a Pyrazin 2 Ium
Electrophilic Substitution Reactions on the Pyrrolo[1,2-a]pyrazin-2-ium Core
The pyrrolo[1,2-a]pyrazine (B1600676) system is characterized by an electron-rich pyrrole (B145914) ring fused to an electron-deficient pyrazine (B50134) ring. imperial.ac.uk Consequently, electrophilic aromatic substitution reactions preferentially occur on the five-membered pyrrole moiety. The precise location of the substitution is heavily influenced by the nature and position of existing substituents on the core structure. semanticscholar.org
Research on substituted pyrrolo[1,2-a]pyrazines has demonstrated that electrophilic acylation, such as Friedel-Crafts acetylation and Vilsmeier-Haack formylation, is a viable method for functionalization. semanticscholar.orgnih.gov The regioselectivity of these reactions is a subject of detailed study. For instance, Vilsmeier-Haack formylation of various substituted pyrrolo[1,2-a]pyrazines tends to proceed at the C6 position. In contrast, Friedel-Crafts acetylation can be directed to either the C6 or C8 position, depending on the substituents present at the C1 and C3 positions. semanticscholar.org
Specifically, when the C1 position (R¹) is unsubstituted (H) and the C3 position (R³) bears an aryl or methyl group, acetylation predominantly yields the C8-acetylated product. Conversely, if the C1 position is substituted with a methyl group, the major product becomes the C6-acetylated compound, indicating that the C1 substituent has a significant directing effect. semanticscholar.org Trifluoroacetylation has also been studied, with substitution occurring at the C6 position for substrates with a bulky C1 substituent. osi.lv
| Substrate Substituents (R¹, R³) | Reaction | Major Product | Reference |
|---|---|---|---|
| R¹=H, R³=Aryl/Methyl | Friedel-Crafts Acetylation | C8-Acetylated | semanticscholar.org |
| R¹=Methyl, R³=Aryl/Methyl | Friedel-Crafts Acetylation | C6-Acetylated | semanticscholar.org |
| Various | Vilsmeier-Haack Formylation | C6-Formylated | semanticscholar.org |
| R¹=Bulky Alkyl/Aryl | Trifluoroacetylation | C6-Trifluoroacetylated | osi.lv |
Nucleophilic Addition and Substitution Reactions
The presence of the quaternary nitrogen atom in the 1,2-Dimethylpyrrolo[1,2-a]pyrazin-2-ium ion renders the pyrazine ring highly electrophilic and susceptible to attack by nucleophiles. Nucleophilic addition typically occurs on the pyrazinium ring, leading to the formation of dihydropyrrolo[1,2-a]pyrazine derivatives. acs.orgnih.gov The study of reactions with various nucleophiles, including organolithium reagents, has been a key area of investigation for understanding the chemistry of this heterocyclic system. acs.orgnih.gov
Furthermore, derivatized pyrrolo[1,2-a]pyrazines can undergo reactions with O- and N-nucleophiles, which can lead to transformations of substituents on the ring system. For example, reactions of 1-(trifluoromethyl)pyrrolo[1,2-a]pyrazines with nucleophiles can convert the trifluoromethyl group into amide or amidine groups, accompanied by aromatization of the heterocyclic core. researchgate.net In some cases, nucleophilic attack can initiate a cascade of reactions, including ring transformations. For instance, certain 6-trifluoroacetylpyrrolo[1,2-a]pyrazinium salts have been shown to undergo a novel ring transformation to form pyrrolo[1,2-a]pyrazinones upon reaction with nucleophiles. osi.lv
Metal-Catalyzed Cross-Coupling and C-H Functionalization
Transition metal-catalyzed reactions are powerful tools for the functionalization of heterocyclic compounds, including the pyrazine core. rsc.orgrsc.orgresearchgate.net Palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions have been successfully applied to halopyrazines, enabling the formation of C-C bonds. rsc.orgrsc.orgresearchgate.net These methodologies can be extended to halo-substituted pyrrolo[1,2-a]pyrazines to introduce aryl, vinyl, and alkynyl groups.
Direct C-H functionalization offers a more atom-economical approach to derivatization. scirp.org Palladium-catalyzed direct C-H arylation has been used to decorate the pyrrolo[1,2-a]pyrazine skeleton. nih.gov While much of the detailed research has been on the related pyrrolo[1,2-a]quinoxaline (B1220188) system, the principles are applicable. scirp.org In these systems, metal catalysts like palladium, copper, and silver can promote regioselective C-H functionalization at the C1 position, allowing for the introduction of aryl, trifluoromethyl, difluoromethyl, amino, and amido groups. scirp.org Iron-catalyzed cross-coupling of Grignard reagents with chloro-substituted N-heterocycles also represents a viable strategy for functionalization. researchgate.net
| Reaction Type | Catalyst/Metal | Typical Substrate | Outcome | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Palladium | Halogenated Pyrazine | C-C Bond Formation (Arylation) | rsc.orgresearchgate.net |
| Sonogashira Coupling | Palladium/Copper | Halogenated Pyrazine | C-C Bond Formation (Alkynylation) | rsc.org |
| Direct C-H Arylation | Palladium | Pyrrolo[1,2-a]pyrazine | C-H activation for C-C bond formation | nih.gov |
| C-H Amination/Amidation | Copper/Silver | Pyrrolo[1,2-a]quinoxaline | Regioselective C-N Bond Formation | scirp.org |
Cycloaddition Reactions (e.g., [3+2] Annulation)
The quaternization of the non-bridgehead nitrogen in pyrrolo[1,2-a]pyrazines is a key step toward generating azomethine ylides. acs.orgnih.gov Deprotonation of the carbon adjacent to the cationic nitrogen in N-alkylated pyrrolo[1,2-a]pyrazinium salts produces a reactive 1,3-dipole. These azomethine ylides readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles, particularly electron-deficient alkenes and alkynes. acs.orgnih.govnih.gov
This powerful synthetic strategy allows for the construction of complex, fused heterocyclic systems. The reaction of these ylides with dipolarophiles can lead to the formation of new five-membered rings, resulting in structures like dipyrrolo[1,2-a]pyrazines and pyrazolo[1,5-a]-pyrrolo[2,1-c]pyrazines. acs.orgnih.gov Both intermolecular and intramolecular versions of this cycloaddition have been reported. acs.orgnih.gov The development of formal [3+2] annulation reactions, for example using propargyl sulfonium (B1226848) compounds as C2 synthons, has further expanded the synthetic utility of N-ylides in creating fused pyrrolidine (B122466) ring systems. rsc.org Gold-catalyzed annulation has also emerged as a method for constructing pyrrolo[1,2-a]pyrazine-dione frameworks. acs.orgnih.gov
Ring-Opening and Rearrangement Reactions
Under certain conditions, the pyrrolo[1,2-a]pyrazin-2-ium core can undergo ring-opening or rearrangement reactions. These transformations are often triggered by reaction with potent reagents or under energetic conditions. For example, oxidation with peracids can lead to either N-oxidation or, in some cases, rearrangement and ring-opening, depending on the specific substrate and its substituents. rsc.org
Studies on related N-fused heterocycles have shown that ring-opening can be a key step in synthesizing more complex structures. Aziridines, for instance, undergo ring-opening annulation reactions to build larger heterocyclic systems. rsc.org In the context of pyrrolo[1,2-a]pyrazines, specific functionalities can trigger rearrangements. The reaction of 6-trifluoroacetylpyrrolo[1,2-a]pyrazinium salts with nucleophiles results in a rearrangement to yield pyrrolo[1,2-a]pyrazin-1-ones. osi.lv Additionally, certain 1-alkynyl substituted tetrahydropyrrolo[1,2-a]pyrazines can undergo a sequence of cleavage and cyclization, leading to a ring expansion to form ten-membered pyrrolo[1,2-d] acs.orgCurrent time information in NA.diazecines. urfu.ru
Selective Functionalization Strategies for the Pyrrole and Pyrazine Moieties
The distinct electronic nature of the two constituent rings in the pyrrolo[1,2-a]pyrazin-2-ium system allows for highly selective functionalization.
Pyrrole Moiety (Electron-Rich): This ring is the primary site for electrophilic substitution . As discussed in section 4.1, reactions like formylation and acetylation can be directed to the C6 or C8 positions. semanticscholar.org This allows for the introduction of carbonyl functionalities which can be further elaborated.
Pyrazine Moiety (Electron-Deficient): The pyrazinium part of the cation is the target for nucleophilic attack . This reactivity can be used to introduce substituents or to generate dihydro derivatives, which can then undergo further reactions. acs.orgnih.gov For neutral pyrrolo[1,2-a]pyrazines, pre-functionalization with a leaving group (e.g., a halogen) on the pyrazine ring enables metal-catalyzed cross-coupling reactions (section 4.3) to selectively build complexity on this part of the molecule. rsc.orgrsc.org
By choosing the appropriate reaction type—electrophilic, nucleophilic, or metal-catalyzed—chemists can selectively modify either the five-membered pyrrole ring or the six-membered pyrazine ring, enabling a diversity-oriented synthesis of novel derivatives. elsevierpure.comnih.gov
Photochemical Transformations and Photo-induced Reactivity
The photochemical properties of pyrrolo[1,2-a]pyrazine derivatives have attracted interest, particularly in the context of developing novel organic fluorophores. nih.gov Certain derivatives, especially those integrated into larger polycyclic aromatic systems, exhibit unique optical properties, including strong blue emission in solution and in the solid state. nih.gov
The absorption and emission characteristics are highly dependent on the substitution pattern around the core. For instance, some benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids show strong blue fluorescence, with properties that can be tuned by the addition of different functional groups. nih.gov The observation of aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE) in some derivatives indicates that their photophysical behavior changes significantly between the solution and aggregated states. nih.gov
While detailed studies on specific photo-induced reactions like cycloadditions or rearrangements of this compound itself are not widely reported in the search results, the demonstrated photoactivity of the core scaffold suggests a potential for such transformations. The strong fluorescence implies the population of excited states that could, in principle, engage in photochemical reactions upon irradiation with light of a suitable wavelength.
Information regarding the electrochemical reactivity and redox behavior of this compound is not available in the reviewed scientific literature.
A comprehensive search of available scientific and scholarly databases did not yield specific studies detailing the electrochemical properties, including redox behavior, of the compound this compound. Consequently, detailed research findings and data tables for its electrochemical reactivity cannot be provided.
While general electrochemical characteristics of the broader class of pyrrolopyrazines have been investigated, this information is not specific to the 1,2-dimethylated cation and therefore falls outside the scope of this article.
Advanced Spectroscopic and Analytical Characterization Methodologies in Pyrrolo 1,2 a Pyrazin 2 Ium Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation beyond Basic Identification
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 1,2-Dimethylpyrrolo[1,2-a]pyrazin-2-ium. While basic 1D NMR (¹H and ¹³C) provides initial data, advanced 2D techniques are required for complete assignment and confirmation of the complex fused-ring structure. researchgate.net
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrolo[1,2-a]pyrazine (B1600676) core and the two methyl groups. The quaternization of the N2 nitrogen atom significantly influences the electron density of the pyrazine (B50134) ring, leading to a downfield shift of adjacent proton signals compared to its neutral precursor. The ¹³C NMR spectrum provides complementary information on the carbon skeleton.
For a definitive structural assignment, a combination of 2D NMR experiments is employed:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks, allowing for the mapping of adjacent protons within the heterocyclic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for identifying quaternary carbons and piecing together the entire molecular framework, for instance, by correlating the methyl protons to the carbons of the heterocyclic core. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close in space, irrespective of their bonding. diva-portal.org This is particularly useful for confirming the substitution pattern, for example, by observing a spatial correlation between the protons of the C1-methyl group and the N2-methyl group.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This table is generated based on known chemical shifts for related pyrrolopyrazine structures. Actual values may vary.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |
| 1-CH₃ | ~2.6 | ~15 | C1, C8a | H-8 |
| 2-CH₃ | ~4.2 | ~45 | C3, C1 | H-3 |
| 3 | ~8.5 | ~130 | C1, C4, C2-CH₃ | H-4, 2-CH₃ |
| 4 | ~8.7 | ~135 | C3, C5a | H-3 |
| 6 | ~7.2 | ~115 | C5a, C7, C8 | H-7 |
| 7 | ~6.9 | ~110 | C6, C8a | H-6, H-8 |
| 8 | ~7.8 | ~120 | C1, C6, C8a | H-7, 1-CH₃ |
| 1 | --- | ~140 | --- | --- |
| 5a | --- | ~125 | --- | --- |
| 8a | --- | ~128 | --- | --- |
Mass Spectrometry (MS) Techniques for Mechanistic Studies and Reaction Monitoring
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of the this compound cation and for studying its formation.
High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI), would be used to determine the exact mass of the cation. This allows for the calculation of its elemental formula, providing strong evidence for the compound's identity. For C₉H₁₁N₂⁺ (the cation of this compound), the expected exact mass would be calculated and compared to the experimental value with high accuracy.
Tandem mass spectrometry (MS/MS) is employed for structural confirmation. The parent cation is isolated and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about the connectivity of the atoms. For instance, the loss of a methyl group or cleavage of the heterocyclic rings would produce characteristic fragment ions.
Furthermore, MS is invaluable for reaction monitoring. The synthesis of this compound, likely through the methylation of 1-methylpyrrolo[1,2-a]pyrazine (B1617273), can be followed in real-time. By continuously sampling the reaction mixture and analyzing it by ESI-MS, one can track the disappearance of the reactant and the appearance of the product cation, allowing for optimization of reaction conditions. researchgate.net
Table 2: Expected Key Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Ion Formula | Description |
| 147.0917 | [C₉H₁₁N₂]⁺ | Molecular Ion (Parent Cation) |
| 132.0682 | [C₈H₈N₂]⁺ | Loss of a methyl radical (•CH₃) |
| 118.0525 | [C₇H₆N₂]⁺ | Loss of an ethyl group or two methyl groups |
X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis
Single-crystal X-ray crystallography provides the most definitive structural information, offering an unambiguous three-dimensional map of the molecule. researchgate.net For this compound, this technique would yield a crystal structure of its salt (e.g., with a halide or tetrafluoroborate (B81430) counter-ion).
The key insights gained from X-ray crystallography include:
Unambiguous Connectivity: It confirms the exact bonding arrangement, validating the structure determined by NMR and MS.
Precise Molecular Geometry: It provides highly accurate data on bond lengths, bond angles, and torsion angles. This information is crucial for understanding the planarity of the fused ring system and the orientation of the methyl substituents.
Confirmation of Cationic Site: The analysis would unequivocally locate the positive charge on the N2 nitrogen atom.
Intermolecular Interactions: It reveals how the cations and their associated counter-ions pack in the solid state, detailing any π-π stacking, hydrogen bonding, or other non-covalent interactions that stabilize the crystal lattice. mdpi.com
While the target compound itself lacks chiral centers, this technique is the gold standard for determining absolute stereochemistry in chiral derivatives of the pyrrolo[1,2-a]pyrazine scaffold.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Information
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within this compound.
The IR spectrum would be characterized by several key absorption bands:
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed in the 2850-3000 cm⁻¹ region.
C=C and C=N Stretching: Vibrations from the aromatic backbone of the fused heterocyclic system would result in a series of sharp bands in the 1400-1650 cm⁻¹ region.
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds and the aliphatic C-H bonds of the methyl groups would be visible in the fingerprint region (below 1400 cm⁻¹).
Comparing the vibrational spectra of the cation to its neutral precursor would reveal shifts in band positions, indicating changes in bond strengths and electron distribution upon quaternization of the nitrogen atom. Raman spectroscopy, which is particularly sensitive to symmetric vibrations and non-polar bonds, would provide complementary information, especially regarding the vibrations of the core aromatic structure. bohrium.com
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, are used to probe the electronic transitions and photophysical properties of the conjugated π-system in this compound. nih.gov
The UV-Vis absorption spectrum is expected to show characteristic bands corresponding to π → π* transitions within the aromatic pyrrolo[1,2-a]pyrazine core. The position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands provide insight into the electronic structure of the molecule. researchgate.net The quaternization at N2 is expected to alter the energy levels of the molecular orbitals, likely causing a shift in the absorption maxima compared to the neutral analogue. nih.gov
Many fused N-heterocyclic systems are known to be fluorescent. ijrpr.com If this compound is emissive, fluorescence spectroscopy can be used to measure its emission spectrum, fluorescence quantum yield, and lifetime. These properties are highly sensitive to the molecular structure and the local environment. Studies in different solvents can reveal information about the nature of the excited state, such as changes in the dipole moment upon excitation (solvatochromism). The photophysical properties of related pyrrolo[1,2-a]quinoxaline (B1220188) systems have been studied, showing that the core structure is versatile and its electronic properties can be tuned by substitution. nih.govresearchgate.net
Advanced Chromatographic and Separation Techniques for Purity Assessment and Isolation of Reaction Components
Advanced chromatographic techniques are essential for the purification of this compound and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of the synthesized compound. researchgate.net Given the ionic nature of the target molecule, reverse-phase HPLC would be a suitable method. A typical setup would involve:
Stationary Phase: A C18 silica (B1680970) column.
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol.
Detector: A UV-Vis detector set to one of the absorption maxima of the compound would be used to monitor the eluting components.
The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.
For the isolation and purification of the compound from a crude reaction mixture, preparative HPLC can be employed. This technique uses a larger column and higher flow rates to separate gram-scale quantities of the target compound from unreacted starting materials, by-products, and other impurities.
Computational and Theoretical Studies of 1,2 Dimethylpyrrolo 1,2 a Pyrazin 2 Ium
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental in understanding the intrinsic properties of 1,2-Dimethylpyrrolo[1,2-a]pyrazin-2-ium. These computational methods, particularly Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy levels within the molecule. The calculated electronic structure is crucial for predicting the molecule's stability, reactivity, and spectroscopic characteristics.
Key reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For cationic species like this compound, the LUMO is typically low in energy, indicating a strong electrophilic character.
Other important descriptors that can be calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters, collectively known as global reactivity descriptors, offer a quantitative measure of the molecule's susceptibility to chemical reactions. For instance, the calculated distribution of electrostatic potential can highlight the regions of the molecule most susceptible to nucleophilic attack.
Table 1: Representative Global Reactivity Descriptors for a Pyrrolo[1,2-a]pyrazine (B1600676) System (Illustrative Data)
| Descriptor | Value (eV) |
| HOMO Energy | -8.5 |
| LUMO Energy | -3.2 |
| HOMO-LUMO Gap | 5.3 |
| Ionization Potential | 8.5 |
| Electron Affinity | 3.2 |
| Electronegativity | 5.85 |
| Chemical Hardness | 2.65 |
| Chemical Softness | 0.38 |
Note: This table presents illustrative data for a generic pyrrolo[1,2-a]pyrazine system to demonstrate the type of information generated from quantum chemical calculations. Actual values for this compound would require specific calculations.
Reaction Mechanism Modeling using Density Functional Theory (DFT)
For a cationic species like this compound, DFT can be used to model its reactivity towards nucleophiles. The calculations can pinpoint the most likely sites of attack and the activation energies associated with different reaction pathways. For instance, the reaction of the cation with water or other nucleophiles can be modeled to understand its stability in different chemical environments. researchgate.net Such studies are crucial for predicting the products of a reaction and for designing new synthetic routes. The insights gained from DFT modeling can guide experimental work and help in the interpretation of experimental observations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound in a condensed phase, such as in solution. By simulating the motion of the molecule and its surrounding solvent molecules over time, MD can reveal important information about its conformational preferences and intermolecular interactions.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters for organic molecules. For this compound, these methods can provide valuable information for its characterization.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with good accuracy. These theoretical predictions can aid in the assignment of experimental NMR spectra and help in the structural elucidation of the compound and its derivatives.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum. This allows for the prediction of the wavelengths of maximum absorption (λmax) and can help in understanding the electronic transitions responsible for the observed color of the compound.
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum. This can be compared with experimental data to identify characteristic functional groups and to confirm the molecular structure.
The accuracy of these predictions is dependent on the level of theory and basis set used in the calculations. scielo.org.zaresearchgate.net
Structure-Reactivity and Structure-Property Relationship Studies from Computational Data
Computational data generated from quantum chemical calculations and molecular simulations can be used to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These models correlate the computed molecular descriptors with experimentally observed biological activities or physicochemical properties.
For a series of pyrrolo[1,2-a]pyrazine derivatives, QSAR studies can identify the key structural features that are responsible for a particular biological activity. asianpubs.orgnih.gov For example, descriptors such as the HOMO-LUMO gap, dipole moment, and molecular shape can be correlated with activities like antimicrobial or anticancer effects. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. Similarly, QSPR models can be developed to predict properties like solubility, melting point, and chromatographic retention times based on calculated molecular descriptors. These predictive models are a cornerstone of modern drug discovery and materials science. uran.ua
Applications in Organic Synthesis and Functional Materials Science
1,2-Dimethylpyrrolo[1,2-a]pyrazin-2-ium as a Synthetic Building Block
The pyrrolo[1,2-a]pyrazine (B1600676) core is a valuable scaffold in synthetic organic chemistry, providing a foundation for the construction of more complex molecular architectures.
Precursor for Complex Heterocyclic Architectures
The foundational structure of pyrrolo[1,2-a]pyrazine serves as a key intermediate in the synthesis of elaborate heterocyclic systems. Researchers have successfully utilized this scaffold to construct novel polycyclic N-fused heteroaromatics. For instance, a modular approach has been developed for the acid-catalyzed reactions of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with various o-phenylenediamines. This method facilitates access to a range of new benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through a process of double cyclodehydration and aromatization.
Furthermore, the versatility of the pyrrolo[1,2-a]pyrazine skeleton is demonstrated in its use to create diverse derivatives. For example, N-alkylation of a synthesized benzo[d]imidazole-pyrrolo[1,2-a]pyrazine with methyl iodide results in the corresponding salt in quantitative yield, showcasing the reactivity of the core structure and its potential for further functionalization.
In a different synthetic approach, new pyrrolo[1,2-b]pyridazines have been synthesized through a 1,3-dipolar cycloaddition reaction. This involves mesoionic bicyclic oxazolo-pyridazinones reacting with non-symmetrical activated alkyne dipolarophiles, further illustrating the utility of related heterocyclic systems in building complex molecules. researchgate.net
Reagent in Catalytic and Stoichiometric Organic Transformations
While specific research on this compound as a direct reagent in catalytic or stoichiometric transformations is not extensively documented, the reactivity of related pyrrolo[1,2-a]pyrazinium salts suggests their potential in such applications. For instance, studies have shown that pyrrolo[1,2-a]pyrazinium salts can undergo recyclization to form 6- and 8-aminoindolizines. This transformation indicates that the pyrazinium salt can act as a reactive intermediate, which is a key characteristic for a reagent in organic synthesis.
The broader class of dihydropyrrolo[1,2-a]pyrazinones, which are structurally related, are prevalent in a variety of bioactive natural products. The synthesis of these compounds has been extensively studied, employing strategies that involve fusing a pyrazinone to an existing pyrrole (B145914) or vice versa, as well as through multicomponent reactions. ekb.eg The palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamide, for example, can lead to the formation of a pyrrolo[1,2-a]pyrazine derivative, with the outcome being dependent on the specific catalyst used. mdpi.com
Integration into Supramolecular Assemblies
Currently, there is limited specific information available in the scientific literature regarding the integration of this compound into supramolecular assemblies. However, the study of supramolecular chemistry involving related heterocyclic cations, such as piperazinium salts, is an active area of research. For example, three-dimensional framework structures have been assembled through a combination of hydrogen bonds involving 4-(4-fluorophenyl)piperazin-1-ium cations. nih.gov This suggests that, in principle, the cationic nature of this compound could allow it to participate in the formation of ordered supramolecular structures through non-covalent interactions like hydrogen bonding and π-π stacking.
Role in Catalyst Design and Ligand Development
The pyrrolo[1,2-a]pyrazine scaffold has been identified as a promising framework for the development of new ligands for biological targets. Molecular modeling techniques have been employed to design novel ligands for the 18 kDa translocator protein (TSPO), a target for creating neuropsychotropic drugs. This research has led to the synthesis of N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides, which have demonstrated high anxiolytic activity.
The synthesis of these new ligands was achieved through methods including a [3+3]-cycloaddition reaction of 2-azidoacrylic acid derivatives with pyrrolphenylketone as a key step. The resulting compounds were evaluated for their biological activity, with some derivatives significantly increasing the total motor activity in mice. This work highlights the potential of the pyrrolo[1,2-a]pyrazine core in the rational design of new therapeutic agents.
Potential in Advanced Functional Materials (excluding biological/clinical applications)
The unique electronic and photophysical properties of the pyrrolo[1,2-a]pyrazine system make it a candidate for applications in advanced functional materials.
Organic Light-Emitting Diodes (OLEDs) Component Research
The development of new organic materials is crucial for advancing Organic Light-Emitting Diode (OLED) technology. π-conjugated organic molecules are particularly important in this field due to their desirable properties such as photochemical and thermal stability, as well as high charge mobility. nih.gov The pyrrolo[1,2-a]pyrazine framework, being a heteroaromatic system, fits within this class of materials.
Research into benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures has revealed unique optical properties. nih.gov Some of these synthesized compounds exhibit deep blue emission in both aggregated and solid states. nih.gov Notably, certain derivatives have shown aggregation-induced blue-shifted emission, a valuable characteristic for OLED applications. nih.gov The fusion of an additional benzene (B151609) ring into the core scaffold has been shown to significantly increase the intensity of blue fluorescence in solution. nih.gov
The table below summarizes the photophysical properties of some benzo[d]imidazole-pyrrolo[1,2-a]pyrazine derivatives, demonstrating their potential as blue-emitting materials for OLEDs.
| Compound | Absorption (λabs, nm) in CH2Cl2 | Emission (λem, nm) in CH2Cl2 | Quantum Yield (Φ) in CH2Cl2 |
| 8a | 300, 396 | 453 | 0.49 |
| 8c | 302, 403 | 460 | 0.44 |
| 8g | 302, 401 | 459 | 0.53 |
| 8i | 302, 402 | 459 | 0.52 |
Data sourced from research on benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures.
Photochromic Materials Development
The development of photochromic materials, which undergo reversible changes in their optical properties upon exposure to light, is a significant area of materials science. While direct evidence of photochromism in this compound has not been reported in the available scientific literature, studies on related pyrrolo[1,2-a]pyrazine derivatives have highlighted their unique optical properties, suggesting a potential for this scaffold in the design of photoactive materials.
Research has shown that certain benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures exhibit strong blue fluorescence. nih.gov The emission properties of these compounds are highly dependent on their chemical structure, with substituent effects playing a dramatic role. nih.gov For instance, the introduction of additional aromatic rings can lead to a significant increase in the intensity of blue fluorescence in solution. nih.gov
Furthermore, some pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have been investigated for their photophysical properties, revealing that they can be environmentally responsive and exhibit aggregation-induced emission (AIE). nih.gov The fluorescence of these systems can be enhanced through chemical engineering, indicating that the optical properties of the pyrrolo[1,2-a]pyrazine core can be systematically tuned. researchgate.net
While these findings are centered on fluorescence, the inherent photoactivity of the pyrrolo[1,2-a]pyrazine scaffold suggests that with appropriate molecular design, it could be possible to develop derivatives that exhibit photochromic behavior. The ability to tune the electronic properties of this heterocyclic system through chemical modification is a key enabling factor for its potential application in photochromic materials. Further research is necessary to explore the photochromic potential of this compound and other specifically substituted derivatives.
Redox-Active Materials for Energy Storage Research
Redox-active materials are crucial components of energy storage systems, such as batteries and supercapacitors, as they can store and release energy through reversible oxidation-reduction reactions. The pyrrolo[1,2-a]pyrazine framework, with its nitrogen-rich structure, has the potential to be redox-active, making it an interesting candidate for investigation in energy storage applications.
Scientific studies have demonstrated the antioxidant properties of certain pyrrolo[1,2-a]pyrazine derivatives, which is a direct indication of their redox activity. researchgate.netnih.govnih.gov For example, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- and its derivatives have been shown to be effective radical scavengers. researchgate.netscispace.com
The antioxidant activity of these compounds is often evaluated through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the nitric oxide (NO) radical scavenging assay. scispace.com The results of these assays provide insights into the electron-donating ability of the molecules, which is a key characteristic for redox-active materials.
Below is a data table summarizing the reported antioxidant activities of a selected pyrrolo[1,2-a]pyrazine derivative.
| Compound Name | Assay | Activity | Reference |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- | DPPH radical scavenging | 72.48 ± 0.32% at 500 µg/mL | scispace.com |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- | Nitric oxide radical scavenging | 73.03 ± 1.02% at 500 µg/mL | scispace.com |
The demonstrated redox activity of these pyrrolo[1,2-a]pyrazine derivatives suggests that the core scaffold could be a valuable building block for the design of novel organic electrode materials for energy storage devices. By modifying the substituents on the pyrrolo[1,2-a]pyrazine ring, it may be possible to tune the redox potential and enhance the charge storage capacity and cycling stability of the resulting materials. However, it is important to note that specific research on this compound for energy storage applications is not yet available in the scientific literature.
Emerging Research Directions and Future Perspectives in Pyrrolo 1,2 a Pyrazin 2 Ium Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyrrolo[1,2-a]pyrazines has traditionally involved multi-step sequences. However, current research is heavily focused on developing more efficient, atom-economical, and environmentally benign methodologies. nih.gov The principles of green chemistry are being increasingly applied, emphasizing solvent-free reactions, the use of safer solvents like water or glycerol, and microwave-assisted organic synthesis (MAOS) to reduce reaction times and energy consumption. researchgate.netmdpi.comunigoa.ac.in
Key strategies for constructing the core pyrrolo[1,2-a]pyrazine (B1600676) scaffold include palladium-catalyzed intermolecular cycloisomerization and multicomponent reactions (MCRs), such as the Ugi reaction, which allow for the rapid assembly of complex molecules in a single step. mdpi.com The formation of the target cation, 1,2-Dimethylpyrrolo[1,2-a]pyrazin-2-ium, would typically follow the construction of the neutral pyrrolopyrazine core. This involves a quaternization step, where the non-bridgehead nitrogen atom (N2) is alkylated, in this case with a methylating agent, to form the corresponding pyrazinium salt. nih.govacs.org
Future efforts in this area are directed towards biocatalysis and flow chemistry. nih.gov Enzymatic approaches offer high selectivity under mild conditions, while continuous-flow systems can provide better control over reaction parameters, improved safety, and easier scalability for the synthesis of pyrazinamide (B1679903) derivatives and related heterocycles. nih.gov
| Synthetic Strategy | Description | Advantages | Reference |
|---|---|---|---|
| Palladium-Catalyzed Cyclization | Intramolecular or intermolecular cyclization of appropriately substituted pyrroles and pyrazines. | High efficiency and regioselectivity. | mdpi.com |
| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials, such as the Ugi four-component reaction, to build the heterocyclic core. | High atom economy, operational simplicity, rapid library generation. | mdpi.com |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reaction rates for constructing fused pyrimidine (B1678525) and pyrazine (B50134) systems. | Drastically reduced reaction times, often higher yields. | mdpi.com |
| Green Solvent Approaches | Employing environmentally benign solvents like water, glycerol, or performing reactions under solvent-free conditions. | Reduced environmental impact, enhanced safety. | researchgate.netunigoa.ac.in |
| Biocatalysis | Using enzymes, such as lipases, to catalyze key bond-forming steps, for example, in the synthesis of pyrazinamides. | High chemo-, regio-, and stereoselectivity; mild reaction conditions. | nih.gov |
Exploration of Unique Reactivity for Unprecedented Chemical Transformations
The cationic nature of the this compound salt imparts unique reactivity compared to its neutral counterpart. The quaternization of the N2 nitrogen atom activates the heterocyclic system, making it susceptible to a range of chemical transformations. A primary area of exploration is the generation and subsequent reaction of azomethine ylides. nih.govacs.org Deprotonation of the carbon adjacent to the cationic nitrogen center can generate a transient 1,3-dipole.
These N-ylides are highly reactive intermediates that can readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as activated alkenes and alkynes. nih.govnih.govsemanticscholar.orgmdpi.com This reactivity provides a powerful tool for the regioselective synthesis of complex, fused heterocyclic systems that would be difficult to access through other means. nih.govnih.gov The reaction of a pyrazinium ylide, for instance, can lead to the formation of novel indolizine-like structures. semanticscholar.orgmdpi.com The exploration of these cycloaddition pathways, including intramolecular variants, opens avenues for creating diverse molecular architectures from the pyrrolo[1,2-a]pyrazin-2-ium core. nih.gov
Advancements in High-Throughput Screening for Reaction Discovery
High-throughput screening (HTS) and high-throughput experimentation (HTE) are transformative technologies accelerating the pace of chemical discovery. acs.orgyoutube.com These automated methods allow for the rapid execution and analysis of thousands of reactions in parallel, making them ideal for optimizing reaction conditions, screening catalyst performance, and discovering novel transformations. acs.orgnih.govbeilstein-journals.org
In the context of pyrrolo[1,2-a]pyrazin-2-ium chemistry, HTS can be employed to rapidly screen for optimal conditions for both the synthesis of the core scaffold and its subsequent functionalization. nih.govscispace.com For example, automated platforms can systematically vary catalysts, ligands, solvents, and bases to identify the ideal parameters for a given cross-coupling or cyclization reaction. acs.org Furthermore, by integrating automated synthesis with bioassays, HTS enables the on-the-fly generation and screening of compound libraries to identify molecules with desired biological activities. nih.govresearchgate.net This approach significantly reduces the time and resources required to move from a novel scaffold like this compound to a functional lead compound. nih.gov
Synergistic Approaches Combining Experimental and Computational Methodologies
The integration of computational chemistry with experimental synthesis and analysis provides a deeper understanding of molecular structure, stability, and reactivity. acs.org Density Functional Theory (DFT) is a particularly powerful tool for investigating the electronic properties of N-heterocyclic systems. researchgate.netmostwiedzy.pl For the pyrrolo[1,2-a]pyrazine scaffold, DFT calculations can predict geometries, analyze frontier molecular orbitals (HOMO-LUMO), and map electron density distributions. nih.govresearchgate.net
This theoretical insight is invaluable for rationalizing observed reactivity and predicting the outcomes of unknown reactions. For instance, ab initio calculations on the neutral pyrrolo[1,2-a]pyrazine system have been used to guide the investigation of its chemistry, including electrophilic substitution and metallation reactions. nih.govacs.org In the case of cationic species like this compound, computational studies can model the stability of the cation, the energetics of ylide formation, and the transition states of subsequent cycloaddition reactions. nih.govresearchgate.net The synergy between theoretical prediction and experimental validation allows for a more targeted and efficient exploration of the chemical space surrounding this scaffold. acs.orgnsf.gov
| Methodology | Application in Pyrrolopyrazinium Chemistry | Insights Gained | Reference |
|---|---|---|---|
| DFT Calculations | Optimization of ground-state geometry, calculation of electronic properties (e.g., vertical electron affinities). | Understanding of molecular stability and electronic structure. | mostwiedzy.plnih.gov |
| Frontier Molecular Orbital (FMO) Analysis | Analysis of HOMO/LUMO energy levels and distributions to predict reactivity in cycloaddition reactions. | Rationalization of regioselectivity and reaction pathways. | researchgate.netnih.gov |
| Kinetic Studies & DFT Modeling | Elucidation of reaction mechanisms, such as C-H activation or cycloaddition transition states. | Determination of rate-limiting steps and reaction energetics. | acs.org |
| X-ray Crystallography & Hirshfeld Analysis | Experimental determination of solid-state structure, combined with theoretical analysis of intermolecular interactions. | Confirmation of molecular structure and understanding of crystal packing forces. | nih.govresearchgate.net |
Interdisciplinary Research with Niche Areas of Materials Science and Chemical Engineering
The unique electronic properties of conjugated N-heterocyclic systems, including aza-aromatics like pyrrolo[1,2-a]pyrazines, make them attractive candidates for applications in materials science. mdpi.com Research into related scaffolds has demonstrated potential use in organic light-emitting diodes (OLEDs) and as functional dyes. The inherent electron-accepting or electron-donating characteristics can be tuned through substitution, making them versatile building blocks for novel photofunctional materials.
A particularly promising and emerging area is in energy storage. Aza-aromatic compounds are being investigated as redox-active organic molecules for aqueous redox flow batteries (ARFBs). rsc.orgdiffer.nl These batteries offer a potentially cost-effective and safe solution for large-scale energy storage. differ.nl High-throughput virtual screening has been used to explore the vast chemical space of aza-aromatics to identify candidates with optimal redox potentials and aqueous solubility for this application. rsc.orgdiffer.nl The pyrrolo[1,2-a]pyrazin-2-ium core, with its tunable electronic properties and potential for good solubility as a salt, fits the profile of a promising scaffold for this niche area.
From a chemical engineering perspective, the development of robust and scalable syntheses for these compounds is crucial. nih.gov The optimization of reaction conditions using automated systems and the design of continuous-flow processes are key research directions that bridge synthetic chemistry with chemical engineering, ensuring that promising compounds discovered in the lab can be produced efficiently and economically for real-world applications. youtube.com
Q & A
Q. What are the established synthetic routes for 1,2-dimethylpyrrolo[1,2-a]pyrazin-2-ium, and how do reaction conditions influence yield?
Answer: The synthesis typically involves cyclization or condensation reactions. For example:
- Cyclization of precursors : Reacting 2-aminoimidazoles with aliphatic 1,3-difunctional compounds under reflux conditions (e.g., ethanol/HCl) forms the pyrazine core .
- Electrophilic acetylation : Using AlCl₃ as a catalyst and acetyl chloride at 0–25°C introduces acetyl groups to the pyrrolopyrazine scaffold .
- Nanocatalyzed synthesis : A spiky Ni-nanoparticle catalyst under white LED light enables one-pot synthesis with reduced reaction time and improved regioselectivity .
Key variables : Temperature, catalyst choice (e.g., Lewis acids vs. nanocatalysts), and solvent polarity significantly impact yield (50–85% reported) .**
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Catalysts | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Ethanol/HCl, reflux | 60–75 | |
| Electrophilic acetylation | AlCl₃, acetyl chloride | 70–85 | |
| Nanocatalyzed reaction | Ni-nanoparticles, LED | 80–90 |
Q. Which analytical techniques are critical for characterizing this compound derivatives?
Answer:
- Structural confirmation : NMR (¹H/¹³C) identifies substituent positions and ring saturation .
- Purity assessment : HPLC (e.g., C18 column, methanol/water mobile phase) detects impurities ≤0.5% .
- Functional groups : FT-IR confirms carbonyl (1650–1750 cm⁻¹) and amine stretches (3200–3400 cm⁻¹) .
- Thermal stability : TGA/DSC evaluates decomposition temperatures (e.g., 200–250°C) .
Q. What biological activities are associated with pyrrolopyrazine derivatives, and how are they assayed?
Answer:
- Antimicrobial activity : Tested via broth microdilution (MIC ≤10 µg/mL against Staphylococcus aureus) .
- Enzyme inhibition : Fluorescence-based assays measure IC₅₀ values for kinases or proteases .
- Anticancer potential : MTT assays on cancer cell lines (e.g., IC₅₀ 5–20 µM) .
Advanced Research Questions
Q. How do substituents influence regioselectivity in electrophilic substitution reactions of pyrrolopyrazines?
Answer: Electron-donating groups (e.g., methyl) direct electrophiles to the α-position, while electron-withdrawing groups favor γ-substitution. For example:
Q. Table 2: Substituent Effects on Regioselectivity
| Substituent | Position | Preferred Site | Yield (%) |
|---|---|---|---|
| Methyl | C1, C3 | C6 (α) | 85 |
| Phenyl | C8 | C4 (γ) | 70 |
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved in structural elucidation?
Answer:
- Cross-validation : Compare NMR coupling constants with X-ray bond angles. For example, a 1,2-dimethyl group may show vicinal coupling (J = 6–8 Hz) in NMR but require X-ray to confirm cis/trans configurations .
- Dynamic effects : Variable-temperature NMR resolves conformational averaging misinterpreted as impurities .
Q. What alternative pathways exist for synthesizing pyrrolopyrazine derivatives under mild conditions?
Answer:
Q. How do nanocatalysts improve reaction efficiency in pyrrolopyrazine synthesis?
Answer:
Q. What computational methods predict the reactivity of pyrrolopyrazine derivatives in drug design?
Answer:
- DFT calculations : Optimize transition states for electrophilic substitution (e.g., B3LYP/6-31G*) .
- Molecular docking : AutoDock Vina screens binding affinities to target proteins (e.g., kinase inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
